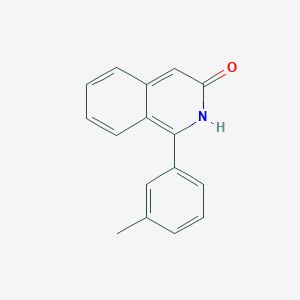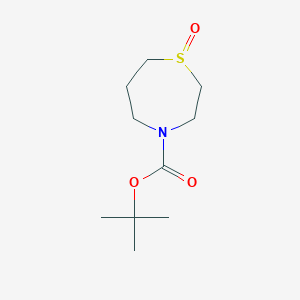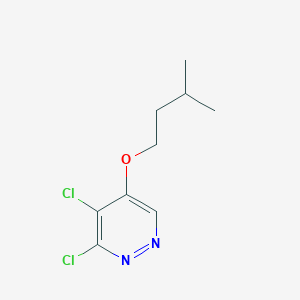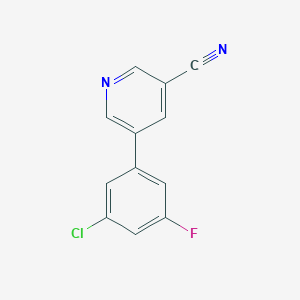
8-Methoxy-4-methyl-5-nitroquinolin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4-methyl-5-nitroquinolin-2(1h)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-methyl-5-nitroquinolin-2(1h)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Methoxylation: The methoxy group is typically introduced through methoxylation reactions using methanol and a suitable catalyst.
Cyclization: The final step involves cyclization to form the quinoline ring, which can be achieved through various cyclization reactions depending on the starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction of the nitro group can yield amino derivatives, which are valuable intermediates in further chemical transformations.
Substitution: The methoxy and nitro groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide for nucleophilic substitution and electrophiles like alkyl halides for electrophilic substitution are commonly employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxy-4-methyl-5-nitroquinolin-2(1h)-one is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The methoxy and methyl groups may influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
8-Hydroxyquinoline: Known for its antimicrobial properties.
4-Methylquinoline: A simpler derivative with potential biological activity.
Uniqueness
8-Methoxy-4-methyl-5-nitroquinolin-2(1h)-one stands out due to the presence of both methoxy and nitro groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse chemical transformations and potential therapeutic applications that are not as readily achievable with simpler quinoline derivatives.
Properties
CAS No. |
50553-65-6 |
|---|---|
Molecular Formula |
C11H10N2O4 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
8-methoxy-4-methyl-5-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10N2O4/c1-6-5-9(14)12-11-8(17-2)4-3-7(10(6)11)13(15)16/h3-5H,1-2H3,(H,12,14) |
InChI Key |
WHFUBVHILMWMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC2=C(C=CC(=C12)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


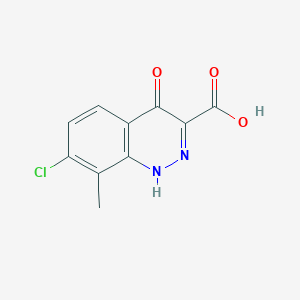
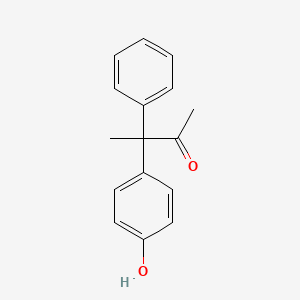
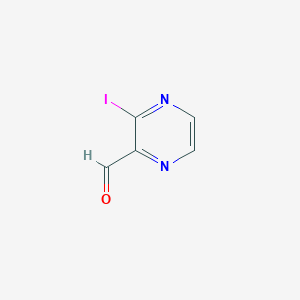
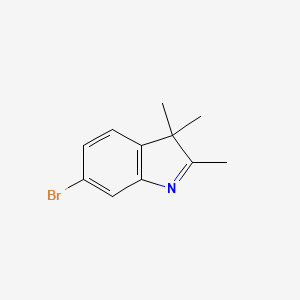
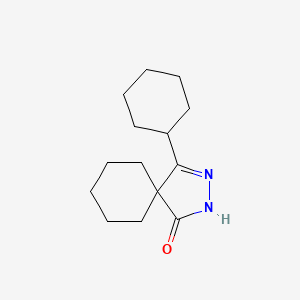
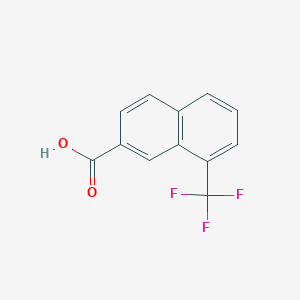
![2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11872884.png)
